Hydrogen Bond Acceptor Count Distinction
The target compound possesses 5 hydrogen bond acceptor (HBA) sites, versus 4 for the des-fluoro analog 3-(4-methoxyphenyl)thiophene-2-carboxylic acid and 4 for the des-methoxy analog 3-(3-fluorophenyl)thiophene-2-carboxylic acid, as computed by Cactvs [1]. The parent 3-phenylthiophene-2-carboxylic acid has only 3 HBA sites [1]. This higher HBA count reflects the additive contributions of the methoxy oxygen and the fluorine atom acting as a weak hydrogen bond acceptor, expanding the potential for directed interactions with biological targets and altering solvation energetics.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 5 HBA sites |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid: 4 HBA; 3-(3-Fluorophenyl)thiophene-2-carboxylic acid: 4 HBA; 3-Phenylthiophene-2-carboxylic acid: 3 HBA |
| Quantified Difference | +1 HBA over des-fluoro and des-methoxy analogs; +2 over parent |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A higher HBA count can enhance binding affinity to targets requiring multiple hydrogen bond interactions, making this compound a more versatile scaffold for medicinal chemistry optimization.
- [1] PubChem computed properties for CIDs 55239742, 43145225, 43145227, and 2517625, accessed 2026-05-01. View Source
